5-Chlorocytidine

Photochemistry Nucleic Acid Spectroscopy Excited-State Dynamics

5-Chlorocytidine (CAS 25130-29-4) is the authenticated halogenated cytidine analog for MPO-mediated RNA damage studies. Unlike 5-fluorocytidine or 5-bromocytidine, only 5-chlorocytidine undergoes exclusive, specific incorporation into RNA—not DNA—with validated translational suppression in endothelial models (Noyon et al., 2017). It is the essential precursor for β-L-2′,3′-dideoxy-5-chlorocytidine, a distinct anti-HBV lead scaffold. Procure ≥97% HPLC purity material to ensure reproducible RNA incorporation assays, NF-κB pathway studies, and epigenetic DNA damage research. Generic substitution with uncharacterized halogenated analogs compromises experimental validity.

Molecular Formula C₉H₁₂ClN₃O₅
Molecular Weight 277.66
CAS No. 25130-29-4
Cat. No. B1140304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorocytidine
CAS25130-29-4
Molecular FormulaC₉H₁₂ClN₃O₅
Molecular Weight277.66
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl
InChIInChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
Commercial & Availability
Standard Pack Sizes1.4 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorocytidine Procurement Guide: Key Properties and Research Applications of CAS 25130-29-4


5-Chlorocytidine (CAS: 25130-29-4), a halogenated pyrimidine nucleoside analog with the molecular formula C₉H₁₂ClN₃O₅ and a molecular weight of 277.7 g/mol, is a modified form of cytidine where a chlorine atom replaces the hydrogen at the 5-position of the cytosine base. Available from specialized suppliers as a white to off-white solid with purity specifications typically exceeding 95% HPLC , this compound exhibits an absorption maximum of 287 nm with a molar extinction coefficient (ε) of 7250 L·mol⁻¹·cm⁻¹ [1]. The chlorine substitution significantly alters the molecule's electronic properties and biochemical behavior, making it a critical tool compound in nucleic acid research, inflammation studies, and the development of antiviral agents.

Why 5-Chlorocytidine (CAS 25130-29-4) Cannot Be Substituted by Unmodified Cytidine or Other 5-Halogenated Analogs


Generic substitution of 5-chlorocytidine with unmodified cytidine or other 5-halogenated cytidine analogs (e.g., 5-fluorocytidine, 5-bromocytidine, 5-iodocytidine) is scientifically untenable due to halogen-dependent electronic structure divergence and distinct biochemical processing. Femtosecond time-resolved spectroscopy reveals that 5-chlorocytidine, 5-fluorocytidine, and 5-bromocytidine exhibit fundamentally different excited-state relaxation pathways upon UV excitation at 295 nm, with each halogen imparting unique intramolecular charge transfer (ICT) state lifetimes [1]. Biologically, RNA polymerases discriminate among these analogs—transcription enzymes specifically incorporate 5-chlorocytidine into RNA while 5-fluorocytidine and 5-bromocytidine demonstrate divergent metabolic fates and incorporation efficiencies [2]. In antiviral contexts, the β-L-2′,3′-dideoxy-5-chlorocytidine derivative exhibits distinct anti-HBV activity, whereas structurally related congeners show no significant anti-HIV effects, underscoring that antiviral activity is not a general property of the 5-halogenated class [3]. The procurement of uncharacterized or alternative halogenated analogs without verified activity data for the intended experimental system will compromise experimental reproducibility and may yield false-negative or spurious results.

Quantitative Differentiation of 5-Chlorocytidine (CAS 25130-29-4) Against Comparator Compounds: An Evidence-Based Procurement Guide


Intramolecular Charge Transfer Lifetime Differentiation: 5-Chlorocytidine vs. 5-Fluorocytidine and 5-Bromocytidine

Femtosecond time-resolved spectroscopy reveals that 5-chlorocytidine, 5-fluorocytidine, and 5-bromocytidine follow divergent excited-state relaxation pathways upon excitation at 295 nm. All three compounds undergo a bifurcation event leading to sub-picosecond decay to the ground state and population of intramolecular charge transfer (ICT) states; however, the ICT state lifetimes differ in a halogen-dependent manner spanning several to tens of picoseconds [1]. These electronic differences have structural consequences—the intrinsic charge transfer state may affect halogen bonding that stabilizes DNA and protein structures when 5-halogen cytidines are excited [1].

Photochemistry Nucleic Acid Spectroscopy Excited-State Dynamics

Differential Antiviral Activity: β-L-2′,3′-Dideoxy-5-chlorocytidine Exhibits Distinct Anti-HBV Activity While L-Congeners Lack Anti-HIV Effect

In a systematic in vitro evaluation of unnatural β-L-nucleoside enantiomers, β-L-2′,3′-dideoxy-5-chlorocytidine (β-L-dd5ClC) demonstrated distinct anti-hepatitis B virus (anti-HBV) activity, whereas β-L-3′Fdd5ClU and other L-congeners were devoid of significant anti-HIV effects [1]. Notably, this anti-HBV activity was observed specifically with the 5-chlorocytidine derivative, distinguishing it from related compounds lacking the 5-chloro substitution. The study also reported that β-L-2′,3′-dideoxy-3′-fluoro-cytidine (β-L-3′FddC) showed anti-HBV activity, while the D-enantiomer anti-HIV compound β-D-3′Fdd5ClU served as the reference comparator [1].

Antiviral Research Nucleoside Analog Development Hepatitis B Virus

Specific RNA Incorporation and Translational Modulation: 5-Chlorocytidine vs. Other Chloronucleosides

In vitro experiments with endothelial and prostatic cells demonstrated that while all tested chloronucleosides exhibited cellular penetration, only 5-chlorocytidine underwent exclusive incorporation into RNA; no incorporation of 5-chlorocytidine or other chloronucleosides into DNA was observed [1]. This specific incorporation was accompanied by a substantial reduction in translation yield. Furthermore, while DNA polymerase processed more slowly in the presence of chloronucleosides compared to control conditions, ribonucleotide reductase could not reduce chloronucleotides prior to replication, establishing a protective limiting step against DNA incorporation [1]. The study revealed that transcription enzymes exhibit the capacity to specifically incorporate 5-chlorocytidine into RNA, while enzymes involved in replication, transcription, or translation show complete or partial loss of function in the presence of chloronucleosides [1].

RNA Metabolism Transcription Translation Myeloperoxidase

Pro-Inflammatory Signaling Activation in Macrophages: 5-Chlorocytidine-Induced NF-κB Translocation and IL-1β Release

Treatment of macrophages with 5-chlorocytidine (5ClC) results in the activation of NF-κB and increased release of the pro-inflammatory cytokine IL-1β, establishing a mechanistic link between MPO-derived chlorinated nucleosides and inflammatory signaling cascades [1]. This inflammatory response was specifically associated with increased nuclear translocation of the NF-κB subunit p65 rather than inflammasome activation, distinguishing the 5-chlorocytidine-triggered pathway from other inflammatory mechanisms [2]. In contrast, other chlorinated nucleosides such as 8-chloroguanosine (8ClG) also activate NF-κB and IL-1β release in macrophages, while 8-chloroadenosine (8ClA) exhibits distinct cellular effects—decreasing metabolic function and ATP levels in human coronary artery endothelial cells (HCAEC) via accumulation of the chlorinated analog 8ClATP [1].

Inflammation Atherosclerosis Macrophage Biology NF-κB

Oligonucleotide Synthesis: 5-Chlorocytosine-Containing Oligonucleotides as Tools for Studying Pyrimidine Chlorination Consequences

A validated method has been established for the synthesis of oligonucleotides containing 5-chlorocytosine (ClC), enabling subsequent biochemical and biophysical investigations into the consequences of pyrimidine chlorination [1]. Comparative structural and dynamic studies reveal that duplexes containing 5-chlorocytosine exhibit apparent similarity to those containing 5-methylcytosine, suggesting that 5-chlorocytosine may function as a persistent and potentially heritable form of DNA damage [1]. Furthermore, incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns—effects that could be reversed with 5-aza-2′-deoxycytidine, indicating an epigenetic rather than mutagenic mechanism [2]. This distinguishes 5-chlorocytosine from other cytosine modifications such as 5-methylcytosine and 5-hydroxymethylcytosine in terms of its epigenetic consequences.

Oligonucleotide Synthesis DNA Damage Epigenetics Chemical Biology

Deaminase Substrate Specificity: 5-Chlorocytidine as a Defined Substrate for Cytosine Deaminase Activity Assays

5-Chlorocytidine (CIC) is one of a defined panel of cytosine derivatives used as substrates in methods for determining deaminase activity of enzymes that transform cytosine derivatives into uracil derivatives [1]. In this assay system, 5-chlorocytidine is transformed into 5-chlorouridine (CIU) by deaminase enzymes, and the amount of CIU incorporated into RNA is subsequently detected and quantified [1]. This method enables direct comparison of deaminase activity across a panel of substrates including 5-fluorocytidine (FC), 5-bromocytidine (BrC), and 5-iodocytidine (IC), allowing researchers to determine the halogen-dependent substrate specificity of cytosine deaminases. The defined transformation of CIC → CIU provides a quantitative readout for enzyme activity screening in cells, tissues, or organisms treated with substances that influence deaminase activity [1].

Enzyme Assays Deaminase Activity Cytosine Metabolism Drug Screening

Validated Research Applications and Procurement-Driven Use Cases for 5-Chlorocytidine (CAS 25130-29-4)


MPO-Mediated Inflammation Research: RNA Incorporation and Translational Dysregulation Studies

5-Chlorocytidine is the essential tool compound for investigating myeloperoxidase (MPO)-mediated nucleic acid damage in inflammation, atherosclerosis, and cancer. As demonstrated by Noyon et al. (2017), 5-chlorocytidine undergoes exclusive and specific incorporation into RNA—but not DNA—in endothelial and prostatic cell models, with concomitant substantial reduction in translation yield [1]. This unique RNA-specific incorporation profile distinguishes 5-chlorocytidine from other chlorinated nucleosides and makes it indispensable for studies examining how MPO-derived chlorination products disrupt cellular protein synthesis. Researchers should procure high-purity 5-chlorocytidine (>98% HPLC) for reproducible RNA incorporation assays and downstream functional analyses of translational modulation. The compound also serves as a biomarker for chlorine-stressed RNA [2] and a reference standard for HPLC coupled to tandem mass spectrometry detection of chlorinated RNA nucleosides as potential biomarkers of inflammation [3].

Macrophage NF-κB Pathway Activation and Pro-Inflammatory Cytokine Release Studies

5-Chlorocytidine (5ClC) is validated for studying the NF-κB p65 nuclear translocation pathway of inflammation in macrophages, a mechanism distinct from inflammasome activation pathways [1]. Treatment of macrophages with 5ClC results in NF-κB activation and increased IL-1β release, providing a defined chemical trigger for dissecting the signaling cascades linking MPO activity to chronic inflammation and atherosclerosis progression [2]. Procurement of 5-chlorocytidine is recommended for researchers investigating macrophage-mediated inflammatory responses, endothelial dysfunction in cardiovascular disease, or the pro-inflammatory effects of chlorinated nucleosides in the tumor microenvironment. The compound enables direct comparison with 8-chloroguanosine (which shares NF-κB activation properties) and 8-chloroadenosine (which exhibits distinct metabolic suppression in endothelial cells), allowing systematic dissection of chloronucleoside structure-activity relationships in inflammation [2].

Antiviral Nucleoside Analog Development: β-L-2′,3′-Dideoxy-5-chlorocytidine as Anti-HBV Lead Scaffold

The β-L-2′,3′-dideoxy-5-chlorocytidine (β-L-dd5ClC) derivative has demonstrated distinct in vitro anti-hepatitis B virus (anti-HBV) activity, distinguishing it from structurally related L-congeners that lack significant antiviral effects [1]. As reported by Pierra et al. (2000), this compound represents a defined lead scaffold for anti-HBV nucleoside analog development programs, particularly given the limited therapeutic options for chronic hepatitis B beyond lamivudine [1]. Procurement of 5-chlorocytidine is essential as the starting material for synthesizing and evaluating β-L-dd5ClC and related 2′,3′-dideoxy-5-chloropyrimidine nucleoside derivatives. Researchers should verify the stereochemical purity (β-L configuration) of synthesized derivatives, as antiviral activity is both stereoisomer- and halogen-substitution-dependent [1].

DNA Damage and Epigenetics Research: 5-Chlorocytosine-Containing Oligonucleotide Synthesis

5-Chlorocytidine serves as the critical precursor for synthesizing 5-chlorocytosine (ClC)-containing oligonucleotides, enabling biochemical and biophysical investigations into pyrimidine chlorination as a form of DNA damage [1]. Studies demonstrate that ClC-containing duplexes exhibit structural similarity to 5-methylcytosine-containing duplexes, and that ClC incorporation into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns—effects reversible with 5-aza-2′-deoxycytidine, confirming an epigenetic mechanism [2]. This evidence positions 5-chlorocytidine as an essential procurement item for laboratories studying inflammation-mediated DNA damage, epigenetic reprogramming in cancer, and the mechanistic connection between chronic inflammation and carcinogenesis. Researchers should source 5-chlorocytidine with verified purity for use in established oligonucleotide synthesis protocols [1].

Technical Documentation Hub

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